molecular formula C7H15O10P B10777997 D-glycero-alpha-D-manno-heptose 7-phosphate

D-glycero-alpha-D-manno-heptose 7-phosphate

Cat. No.: B10777997
M. Wt: 290.16 g/mol
InChI Key: SDADNVAZGVDAIM-QTNLNCNHSA-N
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Description

D-Glycero-D-Mannopyranose-7-Phosphate is a small molecule belonging to the class of organic compounds known as monoalkyl phosphates. These compounds contain a phosphate group linked to exactly one alkyl chain. D-Glycero-D-Mannopyranose-7-Phosphate is involved in the biosynthesis of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glycero-D-Mannopyranose-7-Phosphate typically involves the isomerization of D-sedoheptulose 7-phosphate. This reaction is catalyzed by the enzyme phosphoheptose isomerase, which converts D-sedoheptulose 7-phosphate into D-Glycero-D-Mannopyranose-7-Phosphate . The reaction conditions often include the presence of specific cofactors and optimal pH and temperature settings to ensure the enzyme’s activity.

Industrial Production Methods: Industrial production of D-Glycero-D-Mannopyranose-7-Phosphate may involve biotechnological approaches, such as the use of genetically engineered microorganisms that overexpress the phosphoheptose isomerase enzyme. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: D-Glycero-D-Mannopyranose-7-Phosphate undergoes various chemical reactions, including isomerization, phosphorylation, and hydrolysis. The isomerization reaction is catalyzed by phosphoheptose isomerase, converting D-sedoheptulose 7-phosphate into D-Glycero-D-Mannopyranose-7-Phosphate .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of D-Glycero-D-Mannopyranose-7-Phosphate include enzymes like phosphoheptose isomerase, cofactors such as magnesium ions, and substrates like D-sedoheptulose 7-phosphate . The reactions typically occur under mild conditions, including neutral pH and moderate temperatures.

Major Products: The major product formed from the isomerization reaction is D-Glycero-D-Mannopyranose-7-Phosphate itself. Further reactions, such as phosphorylation, can lead to the formation of other phosphorylated derivatives, which play crucial roles in various biosynthetic pathways .

Scientific Research Applications

Properties

Molecular Formula

C7H15O10P

Molecular Weight

290.16 g/mol

IUPAC Name

[(2R)-2-hydroxy-2-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl] dihydrogen phosphate

InChI

InChI=1S/C7H15O10P/c8-2(1-16-18(13,14)15)6-4(10)3(9)5(11)7(12)17-6/h2-12H,1H2,(H2,13,14,15)/t2-,3+,4+,5+,6-,7+/m1/s1

InChI Key

SDADNVAZGVDAIM-QTNLNCNHSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C1C(C(C(C(O1)O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

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